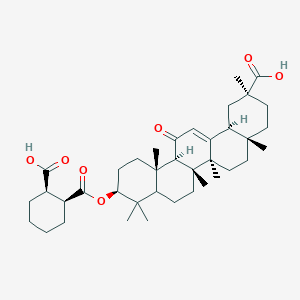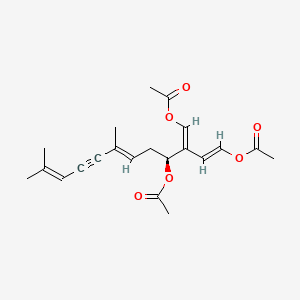
Cicloxolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cicloxolone is a broad-spectrum antiviral agent known for its complex and non-specific mode of action. It is a triterpenoid compound derived from glycyrrhiza plants, which are commonly known for their medicinal properties. This compound has shown efficacy against various viruses, including herpes simplex virus types 1 and 2, by impairing viral replication and assembly .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cicloxolone can be synthesized through a series of chemical reactions involving the modification of glycyrrhetinic acid, a triterpenoid compound found in licorice. The synthesis typically involves the oxidation of glycyrrhetinic acid to introduce a ketone group, followed by esterification with a carboxylic acid derivative to form this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and purification through chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: Cicloxolone undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form ketone or hydroxyl groups.
Reduction: Addition of hydrogen atoms to reduce ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other chemical groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketone or hydroxyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of ester or amide derivatives.
Aplicaciones Científicas De Investigación
Cicloxolone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying triterpenoid chemistry and its derivatives.
Biology: Investigated for its antiviral properties against various viruses, including herpes simplex virus and vesicular stomatitis virus.
Medicine: Explored for its potential therapeutic applications in treating viral infections and inflammatory conditions.
Industry: Utilized in the development of antiviral formulations and as a reference compound in pharmaceutical research
Mecanismo De Acción
Cicloxolone is often compared with other triterpenoid compounds such as carbenoxolone. Both compounds exhibit antiviral properties, but this compound is generally more potent against herpes simplex virus. Unlike other antiviral agents, this compound does not directly block viral DNA synthesis but instead affects multiple stages of the viral replication cycle .
Comparación Con Compuestos Similares
Carbenoxolone: Another triterpenoid with antiviral properties.
Glycyrrhetinic Acid: The parent compound from which cicloxolone is derived.
Betulinic Acid: A triterpenoid with antiviral and anticancer properties
This compound’s unique mode of action and broad-spectrum antiviral activity make it a valuable compound in scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C38H56O7 |
|---|---|
Peso molecular |
624.8 g/mol |
Nombre IUPAC |
(2S,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-[(1S,2R)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C38H56O7/c1-33(2)27-12-15-38(7)29(36(27,5)14-13-28(33)45-31(42)23-11-9-8-10-22(23)30(40)41)26(39)20-24-25-21-35(4,32(43)44)17-16-34(25,3)18-19-37(24,38)6/h20,22-23,25,27-29H,8-19,21H2,1-7H3,(H,40,41)(H,43,44)/t22-,23+,25-,27?,28+,29-,34-,35+,36+,37-,38-/m1/s1 |
Clave InChI |
IPIHZIYZLLMCRF-ZSJZDYJNSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)C4CCCCC4C(=O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C |
SMILES isomérico |
C[C@]12CC[C@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)[C@H]6CCCC[C@H]6C(=O)O)C)(C)C(=O)O |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1OC(=O)C4CCCCC4C(=O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C |
Sinónimos |
3-hydroxy-11-oxoolean-12-en-30-oic acid 1,2-cyclohexanedicarboxylate cicloxolone cicloxolone sodium cicloxolone, (3beta(cis),20beta)-isomer, disodium salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-[2-(1H-Benzoimidazol-2-yl)-2-cyano-vinyl]-furan-2-yl}-benzoic acid](/img/structure/B1231207.png)
![3-(4-Methylphenyl)sulfonyl-3-azabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1231209.png)

![(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1231211.png)





![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)maleamic acid](/img/structure/B1231222.png)

![(3E)-5-ethyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1231228.png)


